4,4-difluoro-N-phenylpentanamide
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Overview
Description
4,4-Difluoro-N-phenylpentanamide is an organofluorine compound characterized by the presence of two fluorine atoms attached to the fourth carbon of a pentanamide chain, with a phenyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-difluoro-N-phenylpentanamide typically involves the introduction of fluorine atoms into the pentanamide structure. One common method involves the reaction of 4,4-difluoropentanoyl chloride with aniline under basic conditions to form the desired amide. The reaction is usually carried out in an inert solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow chemistry, which allows for better control over reaction conditions and yields. The use of fluorinating agents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor can be employed to introduce the fluorine atoms efficiently.
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoro-N-phenylpentanamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amide group can be oxidized to form corresponding acids or reduced to form amines.
Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can yield acids and amines, respectively.
Scientific Research Applications
4,4-Difluoro-N-phenylpentanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: It is used in the production of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 4,4-difluoro-N-phenylpentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity by forming strong hydrogen bonds and van der Waals interactions. This can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the target.
Comparison with Similar Compounds
Similar Compounds
4,4-Difluoropiperidine hydrochloride: Another fluorinated compound with similar structural features.
Gem-difluoroalkanes: Compounds with two fluorine atoms attached to the same carbon atom.
Difluoroallenes: Compounds with two fluorine atoms attached to an allene structure.
Uniqueness
4,4-Difluoro-N-phenylpentanamide is unique due to the combination of its fluorinated pentanamide structure and the presence of a phenyl group. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.
Properties
CAS No. |
1829555-16-9 |
---|---|
Molecular Formula |
C11H13F2NO |
Molecular Weight |
213.2 |
Purity |
95 |
Origin of Product |
United States |
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